Cas no 2229381-46-6 (3-(4-fluoro-3-nitrophenyl)-2-oxopropanoic acid)
3-(4-fluoro-3-nitrophenyl)-2-oxopropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(4-fluoro-3-nitrophenyl)-2-oxopropanoic acid
- EN300-1822455
- 2229381-46-6
-
- Inchi: 1S/C9H6FNO5/c10-6-2-1-5(3-7(6)11(15)16)4-8(12)9(13)14/h1-3H,4H2,(H,13,14)
- InChI Key: LJZPNOAXIAXIAN-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1[N+](=O)[O-])CC(C(=O)O)=O
Computed Properties
- Exact Mass: 227.02300045g/mol
- Monoisotopic Mass: 227.02300045g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 100Ų
3-(4-fluoro-3-nitrophenyl)-2-oxopropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1822455-0.05g |
3-(4-fluoro-3-nitrophenyl)-2-oxopropanoic acid |
2229381-46-6 | 0.05g |
$732.0 | 2023-09-19 | ||
| Enamine | EN300-1822455-0.1g |
3-(4-fluoro-3-nitrophenyl)-2-oxopropanoic acid |
2229381-46-6 | 0.1g |
$767.0 | 2023-09-19 | ||
| Enamine | EN300-1822455-0.25g |
3-(4-fluoro-3-nitrophenyl)-2-oxopropanoic acid |
2229381-46-6 | 0.25g |
$801.0 | 2023-09-19 | ||
| Enamine | EN300-1822455-0.5g |
3-(4-fluoro-3-nitrophenyl)-2-oxopropanoic acid |
2229381-46-6 | 0.5g |
$836.0 | 2023-09-19 | ||
| Enamine | EN300-1822455-1.0g |
3-(4-fluoro-3-nitrophenyl)-2-oxopropanoic acid |
2229381-46-6 | 1g |
$871.0 | 2023-06-02 | ||
| Enamine | EN300-1822455-2.5g |
3-(4-fluoro-3-nitrophenyl)-2-oxopropanoic acid |
2229381-46-6 | 2.5g |
$1707.0 | 2023-09-19 | ||
| Enamine | EN300-1822455-5.0g |
3-(4-fluoro-3-nitrophenyl)-2-oxopropanoic acid |
2229381-46-6 | 5g |
$2525.0 | 2023-06-02 | ||
| Enamine | EN300-1822455-10.0g |
3-(4-fluoro-3-nitrophenyl)-2-oxopropanoic acid |
2229381-46-6 | 10g |
$3746.0 | 2023-06-02 | ||
| Enamine | EN300-1822455-1g |
3-(4-fluoro-3-nitrophenyl)-2-oxopropanoic acid |
2229381-46-6 | 1g |
$871.0 | 2023-09-19 | ||
| Enamine | EN300-1822455-5g |
3-(4-fluoro-3-nitrophenyl)-2-oxopropanoic acid |
2229381-46-6 | 5g |
$2525.0 | 2023-09-19 |
3-(4-fluoro-3-nitrophenyl)-2-oxopropanoic acid Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 3-(4-fluoro-3-nitrophenyl)-2-oxopropanoic acid
3-(4-Fluoro-3-Nitrophenyl)-2-Oxopropanoic Acid: A Comprehensive Overview
3-(4-Fluoro-3-Nitrophenyl)-2-Oxopropanoic Acid, also known by its CAS number CAS No. 2229381-46-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a fluorinated aromatic ring with a nitro group and a ketone moiety. The presence of these functional groups makes it a versatile molecule with potential applications in drug design, agrochemicals, and materials science.
The synthesis of 3-(4-Fluoro-3-Nitrophenyl)-2-Oxopropanoic Acid involves a series of carefully controlled reactions, including nitration, fluorination, and oxidation processes. Recent advancements in synthetic methodologies have enabled researchers to optimize the yield and purity of this compound, making it more accessible for large-scale production and research purposes. The molecule's stability under various conditions has also been extensively studied, ensuring its suitability for diverse applications.
One of the most promising areas of research involving this compound is its potential as a building block in medicinal chemistry. The fluorinated aromatic ring is known to enhance the bioavailability and pharmacokinetic properties of drugs, while the nitro group can serve as a reactive site for further functionalization. Recent studies have explored the use of 3-(4-Fluoro-3-Nitrophenyl)-2-Oxopropanoic Acid in the development of anti-inflammatory agents, where its ability to modulate key inflammatory pathways has shown significant promise.
In addition to its medicinal applications, this compound has also garnered attention in the field of agrochemicals. Its ability to act as a precursor for herbicides and fungicides has been investigated, with preliminary results indicating potential efficacy against various plant pathogens. The incorporation of the ketone group into the molecule further enhances its reactivity, making it a valuable intermediate in the synthesis of more complex agrochemical compounds.
The environmental impact of 3-(4-Fluoro-3-Nitrophenyl)-2-Oxopropanoic Acid has also been a topic of recent research. Studies have focused on its biodegradability and toxicity profiles, with findings suggesting that it poses minimal risk to aquatic ecosystems when used responsibly. This information is crucial for ensuring the sustainable use of this compound in industrial and agricultural settings.
From a structural perspective, the molecule's aromaticity plays a critical role in its electronic properties. The fluorine atom at the para position exerts an electron-withdrawing effect, while the nitro group at the meta position further enhances the molecule's electrophilicity. These electronic effects are essential for understanding the compound's reactivity in various chemical transformations.
The spectroscopic properties of 3-(4-Fluoro-3-Nitrophenyl)-2-Oxopropanoic Acid have been thoroughly investigated using techniques such as UV-vis spectroscopy, IR spectroscopy, and NMR spectroscopy. These studies have provided valuable insights into the molecule's conformational flexibility and intermolecular interactions, which are critical for predicting its behavior in different chemical environments.
In conclusion, 3-(4-Fluoro-3-Nitrophenyl)-2-Oxopropanoic Acid (CAS No. 2229381-46-6) is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthetic and analytical techniques, positions it as a key player in future research and development efforts.
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